![molecular formula C15H11BrClFO B1521042 3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one CAS No. 898760-65-1](/img/structure/B1521042.png)
3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one, also known as 3-BFCP, is a heterocyclic compound that has been of interest to chemists and pharmaceutical researchers for its potential applications in the synthesis of various compounds. 3-BFCP is a versatile molecule, containing both aromatic and aliphatic components, which can be used as a starting material in a variety of chemical transformations. In particular, 3-BFCP has been used in the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antiviral agents.
Scientific Research Applications
Photocyclization to Flavones
The photochemical behavior of halo-substituted diarylpropan-1,3-diones, which shares structural similarity with the compound , strongly depends on the nature of the halogen atom and the presence of electron-donor groups on the phenyl ring. In specific conditions, such compounds undergo cyclization to flavones, a class of organic compounds with various biological activities. This pathway provides a method for synthesizing flavones from precursors with specific halogenation patterns (Košmrlj & Šket, 2007).
Structural Characterization and Theoretical Studies
The structural properties of chalcone derivatives, closely related to the compound of interest, have been extensively studied through experimental techniques such as FTIR, NMR, and X-ray diffraction. These studies provide insights into the molecular geometry, electronic structure, and potential applications in various fields including material science and pharmacology. Quantum chemical analysis using density functional theory (DFT) has been employed to optimize the geometry and predict properties such as the HOMO-LUMO energy gap, essential for understanding the electronic and optical behavior of these compounds (Zaini et al., 2018).
Antifungal Activity
Halogenated phenyl derivatives of dihydrofuran-2-ones, which bear structural resemblance to the target compound, have shown significant in vitro activity against a broad spectrum of pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. The introduction of halogens into the phenyl ring enhances the antifungal efficacy of these compounds, indicating the potential of halogenated phenyl compounds in developing new antifungal agents (Buchta et al., 2004).
properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJNVWMAKPXIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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